Quinazoline-8-carbonitrile Quinazoline-8-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008646
InChI: InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H
SMILES:
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol

Quinazoline-8-carbonitrile

CAS No.:

Cat. No.: VC16008646

Molecular Formula: C9H5N3

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline-8-carbonitrile -

Specification

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
IUPAC Name quinazoline-8-carbonitrile
Standard InChI InChI=1S/C9H5N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H
Standard InChI Key NAKTYXQGSHBXRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=CN=C2C(=C1)C#N

Introduction

Synthetic Methodologies

One-Pot Multi-Component Condensation

A prominent synthesis route involves the one-pot condensation of acetone, propanal, and malononitrile, yielding 7-ethyl-2,2,5-trimethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-8-carbonitrile . Density functional theory (DFT) studies reveal a multi-step mechanism initiated by keto-enol tautomerism, followed by cyclization and dehydrogenation . The rate-determining step is the cyclization process, with an activation energy of 28.3 kcal/mol .

Halogenated Derivatives

2,4-Dichloro-quinazoline-8-carbonitrile (CAS: 1150617-71-2), a halogenated variant, is synthesized via chlorination of the parent compound. This derivative serves as a key intermediate for 2,4-diamino-8-quinazoline carboxamides, which act as CD38 inhibitors for metabolic diseases .

Thiazole-Fused Analogues

Recent innovations include thiazole-fused quinazolin-8-ones, such as 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone (5b), synthesized using LiBr as a catalyst . The nitrile group in these compounds facilitates further functionalization, such as conversion to methylcarbimidate derivatives .

Physicochemical Characterization

Structural and Thermal Properties

The planar quinazoline core contributes to the compound’s stability, while the nitrile group introduces dipole-dipole interactions. Predicted thermochemical data include a boiling point of 354.9±24.0 °C and a density of 1.57±0.1 g/cm³ .

Pharmacological Applications

Anticancer Activity

Quinazoline-8-carbonitrile derivatives exhibit potent cytotoxicity against multiple cancer cell lines:

CompoundHCT-116 (IC₅₀, μM)MCF-7 (IC₅₀, μM)HepG2 (IC₅₀, μM)Selectivity (WRL-68 IC₅₀, μM)
8a10.72 (48 h)38.06 (48 h)17.48 (48 h)112.49 (48 h)
5bN/AN/AN/A>100
Doxorubicin1.66 (48 h)1.15 (48 h)1.21 (48 h)0.82 (48 h)

Derivative 8a (4-methoxy-substituted) showed remarkable activity against HCT-116 and HepG2 cells, with IC₅₀ values of 5.33 μM and 7.94 μM after 72 h, respectively . Thiazoloquinazoline 5b demonstrated selective cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 12.4 μM) without harming normal cells .

Kinase Modulation

Despite structural similarities to kinase inhibitors, linear thiazoloquinazolines like 5b and 6b showed negligible activity against CDK9, Pim-1, and JAK3 . This contrasts with V-shaped analogues, suggesting topology-dependent bioactivity .

Metabolic Disease Therapeutics

2,4-Diamino-8-quinazoline carboxamides, derived from 2,4-dichloro-quinazoline-8-carbonitrile, inhibit CD38—a key enzyme in NAD+ metabolism—offering potential for treating obesity and diabetes .

Recent Advances and Future Directions

Functionalization Strategies

Recent work highlights the nitrile group’s utility in click chemistry. For example, triazole-acetamide derivatives (8a-l) were synthesized via Cu-catalyzed azide-alkyne cycloaddition, enhancing solubility and target affinity .

Computational Drug Design

DFT studies have elucidated reaction mechanisms and electronic properties, enabling rational design of derivatives with optimized pharmacokinetic profiles .

Toxicity and Selectivity

All reported derivatives exhibit low toxicity against normal cells (IC₅₀ > 100 μM), underscoring their therapeutic potential . Future studies should explore in vivo efficacy and mechanisms of action.

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